molecular formula C3H5BF3K B1592537 Potassium cyclopropyltrifluoroborate CAS No. 1065010-87-8

Potassium cyclopropyltrifluoroborate

Cat. No. B1592537
M. Wt: 147.98 g/mol
InChI Key: CFMLURFHOSOXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742110B2

Procedure details

Using essentially the same procedure as Example 5-22, Step 4, Pd(OAc)2 (5.18 mg, 0.02 mmol), X-Phos (22.0 mg, 0.05 mmol), potassium carbonate (319 mg, 2.30 mmol), potassium cyclopropyltrifluoroborate (125 mg, 0.84 mmol), and 8-chloro-4,4-dimethyl-3,4-dihydro-2H-thiochromene-6-carbaldehyde (185 mg, 0.77 mmol, Example 5-29, Step 3) afforded the desired product as a yellow oil.
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
319 mg
Type
reactant
Reaction Step Two
Quantity
125 mg
Type
reactant
Reaction Step Three
Quantity
185 mg
Type
reactant
Reaction Step Four
Quantity
5.18 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C(=O)([O-])[O-].[K+].[K+].[CH:41]1([B-](F)(F)F)[CH2:43][CH2:42]1.[K+].Cl[C:50]1[CH:51]=[C:52]([CH:62]=[O:63])[CH:53]=[C:54]2[C:59]=1[S:58][CH2:57][CH2:56][C:55]2([CH3:61])[CH3:60]>CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:41]1([C:50]2[CH:51]=[C:52]([CH:62]=[O:63])[CH:53]=[C:54]3[C:59]=2[S:58][CH2:57][CH2:56][C:55]3([CH3:60])[CH3:61])[CH2:43][CH2:42]1 |f:1.2.3,4.5,7.8.9|

Inputs

Step One
Name
Quantity
22 mg
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Step Two
Name
Quantity
319 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
125 mg
Type
reactant
Smiles
C1(CC1)[B-](F)(F)F.[K+]
Step Four
Name
Quantity
185 mg
Type
reactant
Smiles
ClC=1C=C(C=C2C(CCSC12)(C)C)C=O
Step Five
Name
Quantity
5.18 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1C=C(C=C2C(CCSC12)(C)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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